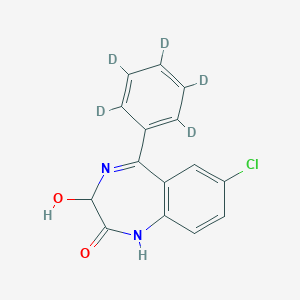
オキサゼパム-d5
概要
説明
オキサゼパム-d5は、ベンゾジアゼピン系薬物であるオキサゼパムの重水素化体です。主に質量分析法など、さまざまな分析アプリケーションにおける内部標準として使用されます。this compoundの重水素原子は水素原子と置き換わり、同位体希釈法に役立ち、定量分析の精度と正確性を向上させます。
2. 製法
合成経路と反応条件: this compoundの合成には、オキサゼパム分子に重水素原子を組み込むことが含まれます。これは、重水素化溶媒や重水素ガスなどの重水素源の存在下での水素原子と重水素の交換を含む、いくつかの方法によって達成できます。
重水素交換反応: この方法は、重水素源の存在下で水素原子を重水素と交換することを含みます。
化学合成: 重水素化前駆体から始めて、オキサゼパム構造を段階的に構築し、特定の位置に重水素が組み込まれるようにします。
工業生産方法: this compoundの工業生産は、通常、高純度と収率を確保するために、制御された条件下での大規模な重水素交換反応を伴います。このプロセスには以下が含まれる場合があります。
触媒的重水素化: 水素と重水素の交換を促進するために触媒を使用します。
精製工程: クロマトグラフィーなどの技術を使用して最終生成物を分離および精製します。
科学的研究の応用
Oxazepam-d5 is widely used in scientific research due to its stability and isotopic labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of oxazepam and related compounds.
Forensic Toxicology: Employed in the detection and quantification of benzodiazepines in biological samples, aiding in forensic investigations.
Clinical Testing: Utilized in clinical laboratories for monitoring therapeutic drug levels and detecting drug abuse.
Pharmaceutical Research: Assists in the study of drug metabolism and pharmacokinetics.
作用機序
オキサゼパム-d5は、オキサゼパムの重水素化アナログであり、同様の作用機序を共有しています。オキサゼパムは、中枢神経系の抑制性神経伝達物質受容体であるGABA(A)受容体におけるγ-アミノ酪酸(GABA)の作用を増強することで、その効果を発揮します。 これにより、塩化物イオンの流入が増加し、ニューロンの過分極が起こり、全体的な鎮静効果が得られます .
類似化合物:
オキサゼパム: 重水素化されていない形態であり、不安やアルコール離脱症状の治療に使用されます。
ジアゼパム-d5: 内部標準として使用される別の重水素化ベンゾジアゼピンです。
テマゼパム-d5: テマゼパムの重水素化形態であり、同様の分析アプリケーションで使用されます。
This compoundの独自性: this compoundは、特定の同位体標識によって、分析精度と正確性に明確な利点をもたらす点でユニークです。その安定性とオキサゼパムとの類似性は、さまざまな分析技術に最適な内部標準となっています。
生化学分析
Biochemical Properties
Oxazepam-d5, like its parent compound Oxazepam, interacts with gamma-aminobutyric acid (GABA) receptors in the brain . It potentiates the effect of GABA on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic effects of Oxazepam-d5 .
Cellular Effects
Oxazepam-d5 influences cell function by modulating the activity of GABA(A) receptors . By enhancing the inhibitory effects of GABA, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . Its impact on these processes contributes to its therapeutic effects in managing conditions such as anxiety and alcohol withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of Oxazepam-d5 involves its binding to GABA(A) receptors . Upon binding, it potentiates the effect of GABA, leading to a conformational change in the receptor that allows the passage of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting its anxiolytic effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Oxazepam-d5 in laboratory settings are limited, it is known that the effects of benzodiazepines like Oxazepam-d5 can change over time . These changes can include the development of tolerance and dependence with long-term use .
Dosage Effects in Animal Models
It is known that the effects of benzodiazepines can vary with different dosages . For instance, low doses can relieve anxiety, while higher doses can induce sedation .
Metabolic Pathways
Oxazepam-d5 is metabolized in a similar manner to Oxazepam. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, metabolize diazepam into active metabolites including nordiazepam, temazepam, and oxazepam . These metabolites are then further metabolized, with Oxazepam undergoing glucuronidation before being excreted in the urine .
Transport and Distribution
It is known that Oxazepam, the parent compound, is primarily eliminated in the urine as its glucuronide metabolite .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA(A) receptors are present, such as the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxazepam-d5 involves the incorporation of deuterium atoms into the oxazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Chemical Synthesis: Starting from deuterated precursors, the oxazepam structure is built step-by-step, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of Oxazepam-d5 typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to isolate and purify the final product.
化学反応の分析
反応の種類: オキサゼパム-d5は、重水素化されていない対応物と同様に、以下を含むさまざまな化学反応を起こすことができます。
酸化: オキサゼパムN-オキシドへの変換。
還元: カルボニル基を還元して対応するアルコールを形成します。
置換: ベンゾジアゼピン環の特定の位置でのハロゲン化またはアルキル化。
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン(塩素、臭素)、ハロゲン化アルキル。
主要な生成物:
オキサゼパムN-オキシド: 酸化によって形成されます。
還元されたアルコール: 還元によって形成されます。
ハロゲン化またはアルキル化された誘導体: 置換反応によって形成されます。
4. 科学研究への応用
This compoundは、その安定性と同位体標識のために、科学研究で広く使用されています。その応用には以下が含まれます。
分析化学: オキサゼパムおよび関連化合物を定量するために、ガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)における内部標準として使用されます。
法中毒学: 生物学的サンプル中のベンゾジアゼピンの検出と定量に使用され、法医学調査を支援します。
臨床試験: 臨床検査室で、治療薬レベルのモニタリングと薬物乱用の検出に使用されます。
製薬研究: 薬物代謝と薬物動態の研究を支援します。
類似化合物との比較
Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.
Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.
Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.
Uniqueness of Oxazepam-d5: Oxazepam-d5 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.
特性
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMAYPTOBDMTL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574138 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-78-6 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65854-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?
A1: Oxazepam-d5 shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like Oxazepam-d5 helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.
Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using Oxazepam-d5?
A2: In a study analyzing hair samples from drug addicts, researchers used Oxazepam-d5 as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:
Q3: Are there alternative internal standards to Oxazepam-d5 for analyzing benzodiazepines?
A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside Oxazepam-d5 in a study focusing on urinary benzodiazepine metabolites. []
Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like Oxazepam-d5?
A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


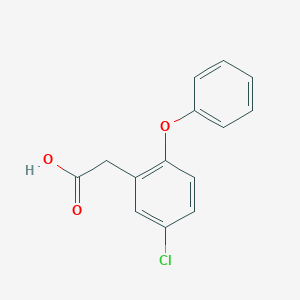
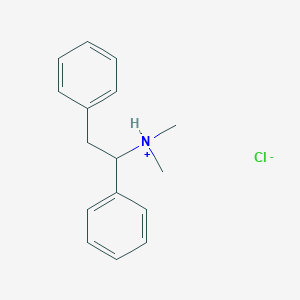
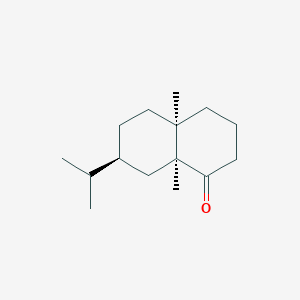



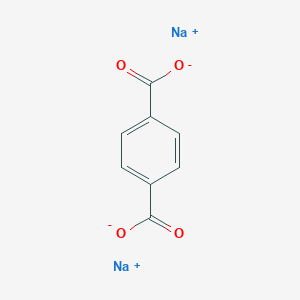
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


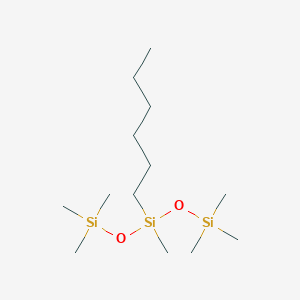
![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
